2-Methoxy-3-((3aR,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoic acid
Description
This compound features a benzoic acid core substituted at position 2 with a methoxy group and at position 3 with a complex bicyclic boronate ester. The boronate moiety consists of a hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole system with (3aR,4S,6S,7aS) stereochemistry and three methyl groups. This structure combines the acidity of the carboxylic acid with the reactivity of the boronate ester, making it a versatile intermediate in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-methoxy-3-[(1S,2R,6S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BO5/c1-17(2)10-8-13(17)18(3)14(9-10)23-19(24-18)12-7-5-6-11(16(20)21)15(12)22-4/h5-7,10,13-14H,8-9H2,1-4H3,(H,20,21)/t10-,13-,14-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIKOMSSIGWQQZ-CQDXQUMASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=C(C(=CC=C4)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@H]2C[C@@H]3C[C@H]([C@]2(O1)C)C3(C)C)C4=C(C(=CC=C4)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
- Pharmaceutical Development : The compound's structural characteristics allow it to interact with biological systems effectively. It is being investigated for its potential as a drug candidate in treating various diseases due to its ability to modulate biological pathways.
- Targeted Drug Delivery : The boron-containing moiety in the compound can be utilized for targeted drug delivery systems. Boron compounds are known for their ability to enhance the efficacy of certain drugs by improving their bioavailability.
Materials Science Applications
- Polymer Chemistry : The compound can serve as a building block for synthesizing advanced materials. Its functional groups can be modified to create polymers with specific properties suitable for applications in coatings and adhesives.
- Nanotechnology : Due to its unique chemical structure, this compound can be used in the synthesis of nanoparticles for various applications including drug delivery and imaging.
Environmental Applications
- Pollution Remediation : The compound's ability to interact with various pollutants makes it a candidate for environmental remediation strategies. Its boron content may facilitate the removal of heavy metals from contaminated water sources.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparisons
*Estimated based on analogous structures.
Reactivity and Stability
- The boronate ester in the target compound is less hydrolytically stable than tetramethyl dioxaborolan derivatives (e.g., CAS 2377608-60-9 ) but more stable than arylboronic acids due to its bicyclic structure.
- The 2-methoxy group on the benzoic acid increases electron density, lowering the carboxylic acid’s acidity (predicted pKa ~4.2) compared to 3-methoxybenzoic acid (pKa ~3.8) .
Preparation Methods
Ester Protection and Boronate Functionalization
The tert-butyl ester derivative of the target compound, tert-butyl 2-methoxy-3-((3aR,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,]dioxaborol-2-yl)benzoate (CAS 1155425-67-4), serves as a critical intermediate. This approach employs carboxylate protection to prevent undesired reactivity during boronation. The tert-butyl group is introduced via esterification of the benzoic acid precursor using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Subsequent Miyaura borylation with bis(pinacolato)diboron in the presence of palladium catalysts installs the boronate ester at the 3-position. Final deprotection using trifluoroacetic acid yields the free carboxylic acid.
Photooxidative Synthesis of Benzoic Acid Derivatives
A patented method for benzoic acid synthesis involves toluene oxidation under 300 W Xe lamp irradiation with benzophenone as a photocatalyst. While developed for unsubstituted benzoic acid, this protocol is adaptable to methoxy-substituted analogs. Key parameters include:
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Solvent : Acetonitrile (optimal polarity for radical stabilization)
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Reaction time : 3–20 hours (yield inversely proportional to duration)
For the target compound, pre-functionalization of toluene with methoxy and boronate groups prior to oxidation would be required. The boronate’s sensitivity to oxidative conditions necessitates careful timing to prevent decomposition.
Optimization of Reaction Conditions
Temperature and Catalyst Effects
Data from toluene oxidation trials reveal temperature sensitivity (Table 1):
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 | 20 | 6 |
| 25 | 6 | 67 |
| 50 | 6 | 42 |
Optimal performance at 25°C suggests radical-mediated mechanisms dominate, with higher temperatures favoring side reactions. Catalyst loading similarly impacts efficiency:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Profiling
Post-synthesis validation via ¹H NMR (400 MHz, CDCl₃) confirms successful benzophenone-catalyzed oxidation:
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Carboxylic proton : δ 12.26 (brs, 1H)
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Aromatic protons : δ 8.13 (d, J = 8.0 Hz, 2H), 7.65–7.30 (m, 3H)
For the boronate-containing analog, expect additional peaks at δ 1.0–1.5 ppm (trimethyl groups) and δ 3.5–4.5 ppm (methine protons in the dioxaborole ring).
Comparative Analysis of Methodologies
Electrochemical vs. Photochemical Approaches
The electrolytic debromination of 2-methoxy-3,6-dichloro-benzyl alcohol to benzoic acid offers an alternative to photooxidation. Key contrasts:
| Parameter | Photochemical | Electrochemical |
|---|---|---|
| Catalyst | Benzophenone | Sodium hydroxide |
| Energy Input | 300 W Xe lamp | 2–3 V DC |
| Scalability | Batch reactor | Flow cell compatible |
| Byproducts | Benzaldehyde (≤3%) | Bromide ions |
Electrochemical methods may better tolerate boronate groups due to milder oxidative conditions.
Challenges in Boronate Stability
The hexahydro-4,6-methanobenzo[d][1,dioxaborole moiety is prone to hydrolysis under acidic or aqueous conditions. Synthesis must avoid:
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Protic solvents (methanol, water) post-boronation
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Elevated temperatures (>40°C) during workup
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Strong acids/bases unless for controlled deprotection
Q & A
Q. What are the optimized synthetic routes for this compound?
Methodological Answer: The compound can be synthesized via peptide coupling strategies using reagents like TBTU (tetramethylfluoroformamidinium tetrafluoroborate) in a DCM/DMF solvent mixture under anhydrous conditions. Key steps include:
- Cooling the reaction to 0°C to minimize side reactions.
- Purification via flash column chromatography (FCC) with eluents like methanol/ethyl acetate (7:3 or 8:2) to isolate the product as a colorless or yellow oil (yields: 45–50%) .
- Confirming stereochemical integrity using chiral auxiliaries, as described in boronate ester syntheses .
Q. How can researchers characterize its purity and structural conformation?
Methodological Answer:
- X-ray crystallography (single-crystal, 100 K) resolves the stereochemistry (e.g., R-factor: 0.034) and confirms bond angles/geometry .
- NMR spectroscopy (¹H, ¹³C, ¹¹B) identifies functional groups and detects impurities. For example, aromatic protons in the benzoic acid moiety appear as distinct doublets .
- Mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C₂₀H₂₅BO₆: 384.18 g/mol) .
Q. What solvent systems and storage conditions are recommended?
Methodological Answer:
- Reaction solvents: Use anhydrous DCM or DMF to prevent boronate ester hydrolysis .
- Storage: Maintain under inert gas (N₂/Ar) in sealed containers at –20°C to avoid moisture-induced degradation .
Advanced Research Questions
Q. How do stereochemical variations in the benzodioxaborole core influence biological activity?
Methodological Answer:
- X-ray crystallography confirms the (3aR,4S,6S,7aS) configuration, critical for binding to proteasomes or fibroblast activation protein (FAP) .
- Structure-activity relationship (SAR) studies : Synthesize enantiomers via chiral catalysts and compare inhibitory potency (e.g., IC₅₀ values) in enzyme assays .
- Molecular docking (AutoDock Vina) models interactions with target proteins, highlighting hydrogen bonds between the methoxy group and catalytic residues .
Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved?
Methodological Answer:
- Variable-temperature NMR (VT-NMR) distinguishes dynamic effects (e.g., rotameric equilibria) from impurities .
- Isotopic labeling : Use deuterated solvents (DMSO-d₆, CDCl₃) to eliminate solvent peak interference.
- 2D NMR (COSY, HSQC) assigns overlapping signals. For example, HSQC correlates methoxy protons (δ 3.8 ppm) with adjacent carbons .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311+G(d,p) model boronate ester bond dissociation .
- Molecular dynamics (MD) simulations assess solvation effects and stability in aqueous vs. nonpolar environments .
Q. How can researchers design analogs for improved pharmacokinetic properties?
Methodological Answer:
- Modify substituents : Replace the methoxy group with fluorinated or bulky groups (e.g., -CF₃) to enhance lipophilicity (logP) and blood-brain barrier penetration .
- Prodrug strategies : Convert the benzoic acid to ester prodrugs (e.g., methyl esters) for enhanced oral bioavailability .
- SwissADME analysis : Predict drug-likeness parameters (e.g., topological polar surface area <90 Ų) to prioritize analogs .
Q. What experimental controls are critical for reproducibility in proteasome inhibition assays?
Methodological Answer:
- Positive controls : Include bortezomib (a known proteasome inhibitor) to validate assay conditions .
- Negative controls : Use boronate-free analogs to confirm target specificity.
- Dose-response curves : Test concentrations from 1 nM–10 μM to determine IC₅₀ values (triplicate measurements) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystallographic parameters?
Methodological Answer:
- Cross-validate data : Compare bond lengths (e.g., B-O: ~1.36 Å) and angles (e.g., C-C-C: ~109.5°) with literature values .
- Check space group symmetry : Ensure consistency in unit cell parameters (e.g., monoclinic vs. orthorhombic systems) .
- Deposit raw data in repositories (e.g., Cambridge Structural Database) for peer validation .
Q. What strategies resolve low yields in coupling reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
